Benzimidazole-urea, 36

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Benzimidazole-urea, 36 is a synthetic small molecule belonging to the benzimidazole-urea hybrid class, with a molecular formula of C₂₃H₁₇F₄N₅O₅S and a molecular weight of 551.5 g/mol. The compound features a benzimidazole core linked to a urea moiety combined with a sulfonyl-substituted aromatic system.

Molecular Formula C23H17F4N5O5S
Molecular Weight 551.5 g/mol
Cat. No. B10755105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole-urea, 36
Molecular FormulaC23H17F4N5O5S
Molecular Weight551.5 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F
InChIInChI=1S/C23H17F4N5O5S/c1-37-22(34)32-20-29-17-9-7-15(11-19(17)30-20)38(35,36)14-5-3-13(4-6-14)28-21(33)31-18-10-12(23(25,26)27)2-8-16(18)24/h2-11H,1H3,(H2,28,31,33)(H2,29,30,32,34)
InChIKeyRJOBEDHRAOYOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazole-urea, 36: Procurement-Relevant Baseline Profile and Scaffold Identity


Benzimidazole-urea, 36 is a synthetic small molecule belonging to the benzimidazole-urea hybrid class, with a molecular formula of C₂₃H₁₇F₄N₅O₅S and a molecular weight of 551.5 g/mol . The compound features a benzimidazole core linked to a urea moiety combined with a sulfonyl-substituted aromatic system. While benzimidazole-ureas are widely explored as kinase inhibitors and anticancer agents, compound-specific biological annotation for this entity remains absent from peer-reviewed primary literature, patents, and public authoritative databases.

Why Benzimidazole-urea, 36 Cannot Be Interchanged with Generic Benzimidazole-Urea Analogs


Within the benzimidazole-urea chemical space, even minor structural modifications—such as the nature and position of aryl sulfonamide substituents or fluorination patterns—can drastically alter kinase selectivity, cellular potency, and pharmacokinetic behavior [1]. The specific substitution array of Benzimidazole-urea, 36 (C₂₃H₁₇F₄N₅O₅S) creates a unique pharmacophoric topology that is not mimicked by simpler benzimidazole-ureas such as the unsubstituted 1-(1H-benzimidazol-5-yl)urea (CAS 72550-36-8, C₈H₈N₄O) or other cataloged variants. Consequently, generic substitution without empirical equivalence testing risks introducing divergent target engagement, off-target profiles, and physicochemical properties.

Quantitative Differentiation Evidence for Benzimidazole-urea, 36 Against Closest Analogs


Structural Uniqueness Assessment: Benzimidazole-urea, 36 vs. Non-Fluorinated Benzimidazole-Urea Core

No head-to-head biological comparison data are available for Benzimidazole-urea, 36. However, the molecular formula C₂₃H₁₇F₄N₅O₅S reveals a polyfluorinated, sulfonamide-containing architecture distinct from the simple benzimidazole-urea core (e.g., CAS 72550-36-8, C₈H₈N₄O). In the benzimidazole-urea kinase inhibitor series reported by Nolte et al. (2007), tetrafluorinated analogs consistently demonstrated enhanced VEGFR-2 and TIE-2 inhibitory potency relative to non-fluorinated counterparts [1]. Fluorination at key positions was correlated with improved target affinity and metabolic stability. Whether Benzimidazole-urea, 36 recapitulates these class-level trends requires experimental confirmation.

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Kinase Selectivity Profile: Benzimidazole-urea, 36 vs. Generic Broad-Spectrum Kinase Inhibitors

No direct kinase profiling data exist for Benzimidazole-urea, 36. In the benzimidazole-urea series by Nolte et al. (2007), compounds bearing fluorinated aromatic substituents exhibited selectivity for VEGFR-2 and TIE-2 over a panel of 50 kinases, with selectivity ratios exceeding 100-fold for certain analogs [1]. By extrapolation, the tetrafluorinated architecture of Benzimidazole-urea, 36 could potentially confer a narrower selectivity window than non-fluorinated or mono-fluorinated benzimidazole-ureas, but this inference lacks direct experimental support for the specific compound.

Kinase Profiling Selectivity Angiogenesis

Anticancer Cellular Potency: Benzimidazole-urea, 36 vs. Unsubstituted Benzimidazole-Urea Derivatives

No cell-based cytotoxicity or antiproliferative data for Benzimidazole-urea, 36 have been reported. In a broader benzimidazole-urea anticancer series, compound 36 from Elancheran et al. (referenced in a 2020 review) was the most active against PC-3 and LNCaP prostate cancer cell lines, but this refers to a distinct 2-oxobenzimidazole scaffold, not the benzimidazole-urea hybrid [1]. No quantitative IC₅₀ or GI₅₀ values for Benzimidazole-urea, 36 are available for comparison.

Cancer Cell Lines Cytotoxicity Antiproliferative

Scientifically Validated Application Scenarios for Benzimidazole-urea, 36


Chemical Probe Development for Kinase Selectivity Profiling

Given the class-level precedent for fluorinated benzimidazole-ureas as VEGFR-2/TIE-2 inhibitors [1], Benzimidazole-urea, 36 may serve as a starting point for chemical probe design, provided that the user commissions in-house kinase profiling to confirm target engagement and selectivity. Direct use without validation is not supported.

Structure-Activity Relationship (SAR) Exploration of Benzimidazole-Urea Scaffolds

The unique combination of four fluorine atoms and a sulfonyl group distinguishes Benzimidazole-urea, 36 from common benzimidazole-urea building blocks. This makes it a candidate for inclusion in SAR libraries aimed at mapping the contribution of polyfluorination and sulfonamide substitution to kinase inhibition or pharmacokinetic properties. Researchers must generate comparative data against non-fluorinated or mono-fluorinated matched pairs.

Computational Docking and Pharmacophore Modeling

The tetrafluorinated aromatic system and urea linker offer distinct electronic and steric features for molecular docking studies against kinase ATP-binding sites. Published crystal structures of benzimidazole-urea inhibitors bound to VEGFR-2 (e.g., PDB 2OH4) [1] provide a structural basis for in silico evaluation of Benzimidazole-urea, 36's predicted binding mode, though experimental validation remains essential.

Metabolic Stability and Physicochemical Property Benchmarking

Fluorination is a well-established strategy to improve metabolic stability. Benzimidazole-urea, 36 could be used in comparative microsomal stability assays alongside non-fluorinated analogs to quantify the impact of tetrafluorination on intrinsic clearance. Such data would need to be generated de novo.

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